N-Allyl Substitution Confers 120% Higher Lipophilicity (XLogP3) Relative to the N-Methyl Analog
The target compound (N-allyl) exhibits a computed XLogP3 value of 1.1, compared to 0.5 for the direct N-methyl analog (CAS 1170928-70-7) [1][2]. This represents a quantitative LogP increase of 0.6 units—a 120% higher partition coefficient—driven solely by the replacement of the N-methyl group with an N-allyl moiety on the acetamide side chain [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-methyl analog (CAS 1170928-70-7): XLogP3 = 0.5 |
| Quantified Difference | ΔLogP = +0.6 units (120% increase relative to comparator) |
| Conditions | XLogP3 algorithm (PubChem release 2021.05.07); both compounds computed under identical methodology |
Why This Matters
A 0.6-unit LogP increase translates to substantially enhanced passive membrane permeability and predicted blood-brain barrier penetration, directly influencing the compound's suitability for intracellular and CNS-targeted assays where the N-methyl analog may underperform.
- [1] PubChem Compound Summary for CID 44087761 (N-allyl analog, CAS 1171370-43-6). XLogP3-AA = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1171370-43-6 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 44087754 (N-methyl analog, CAS 1170928-70-7). XLogP3-AA = 0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1170928-70-7 (accessed 2026-05-09). View Source
